5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, showing a synergistic effect with Temobel, a first-line antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Antimicrobial and Antitumor Activity
New derivatives of griseofulvin isolated from a mangrove endophytic fungus demonstrated moderate antitumor and antimicrobial activity (Xia et al., 2011).
Photochemical Transformations and Synthesis
A study on chloro(4-methylpent-3-en-1-ynyl)carbene highlighted its IR spectrum, structure, photochemical transformations, and reactions with alkenes, leading to a method for the synthesis of alkynylchlorocyclopropanes (Gvozdev et al., 2021).
Antimicrobial Screening and Free-Radical Scavenging Activity
Research on acetoxysulfonamide pyrazole derivatives and their substituted versions showed significant antimicrobial activities and potential as antioxidants and anti-inflammatory agents (Hamada & Abdo, 2015).
Anti-Human Lung Cancer Potential
A study on chloroxine and methyl 3,4,5-trihydroxybenzoate compounds explored their therapeutic properties against human lung cancer, demonstrating good cytotoxic effects (Wen et al., 2022).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
The compound’s metabolism and excretion are likely to be influenced by its molecular size and polarity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature may affect the compound’s structure and thus its activity. Interactions with other molecules may either enhance or inhibit its action .
Properties
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c19-14-5-11(6-20-18(14)25)17(24)22-12-7-21-23(8-12)9-13-10-26-15-3-1-2-4-16(15)27-13/h1-8,13H,9-10H2,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUWBQSXIZIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC(=O)C(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.